2-Isopropylpyrazolo[1,5-a]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropylpyrazolo[1,5-a]pyridine can be synthesized through various methods. One common approach involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . This reaction can be catalyzed by iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to achieve moderate to good yields . Another method involves the use of tetraethyl ethynylbisphosphonate, diethyl 2-trimethylsilyl- and 2-phenoxy-ethynylphosphonates, which possess greater reactivity and can yield the desired product without any catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the pyrazolo[1,5-a]pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Isopropylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
2-Isopropylpyrazolo[1,5-a]pyridine exerts its effects primarily through the inhibition of cyclic nucleotide phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This results in the downregulation of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR-4) . The compound also inhibits the activation of glial cells, which contributes to its neuroprotective effects .
Comparison with Similar Compounds
2-Isopropylpyrazolo[1,5-a]pyridine is unique due to its broad range of biological activities and its ability to inhibit multiple phosphodiesterases. Similar compounds include:
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine:
These compounds highlight the versatility and potential of the pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUHABALCALTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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